Dizocilpine

Catalog No.
S526350
CAS No.
77086-21-6
M.F
C16H15N
M. Wt
221.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dizocilpine

CAS Number

77086-21-6

Product Name

Dizocilpine

IUPAC Name

(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

InChI

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1

InChI Key

LBOJYSIDWZQNJS-CVEARBPZSA-N

SMILES

Array

solubility

In water, 586 mg/L at 25 °C (est)

Synonyms

Dizocilpine;(5S)-5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5伪,10伪-imine;[5S,10R,(+)]-10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine;[5S,10R,(+)]-10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5伪,10伪-imine;C13737;MK-801 (Dizoc

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24

Isomeric SMILES

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24

The exact mass of the compound Dizocilpine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 586 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes. It belongs to the ontological category of organic tricyclic compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dizocilpine, commonly referred to as MK-801, is a highly potent, selective, and non-competitive (uncompetitive) N-methyl-D-aspartate (NMDA) receptor antagonist. In pharmacological and neurobiological procurement, it serves as the definitive reference standard for open-channel 'trapping' block of the NMDA receptor. Unlike clinical-grade NMDA antagonists that prioritize transient binding to minimize side effects, MK-801 is engineered for near-complete, sustained receptor occlusion. Its exceptional lipophilicity, low nanomolar affinity (Kd ~30-37 nM), and extremely slow dissociation kinetics make it the indispensable tool compound for radioligand displacement assays, in vitro excitotoxicity modeling, and the pharmacological induction of schizophrenia-like phenotypes in vivo.

Substituting MK-801 with clinical NMDA antagonists like memantine or ketamine compromises experimental integrity in assays requiring absolute receptor blockade. Memantine is a low-affinity, voltage-dependent blocker designed with a fast off-rate to allow physiological ion flow, rendering it ineffective for sustained NMDAR inhibition [1]. Similarly, ketamine exhibits a rapid off-rate and off-target affinities for cholinergic and opioid receptors, which confounds data in selective glutamate receptor studies [2]. For procurement focused on rigorous assay standardization, MK-801’s slow dissociation and high selectivity provide a stable, use-dependent trapping block that cannot be replicated by these transient, lower-affinity alternatives.

Receptor Affinity and Binding Saturation

MK-801 demonstrates a significantly higher binding affinity for the NMDA receptor compared to memantine. While memantine binds transiently with a Kd of approximately 1 µM, MK-801 achieves receptor saturation at much lower concentrations, with a Kd of ~30 nM. This high-affinity interaction ensures complete occlusion of the channel pore, making it the preferred standard for displacement assays and sustained blockade [1].

Evidence DimensionNMDA Receptor Affinity (Kd)
Target Compound DataKd ~ 30 nM
Comparator Or BaselineMemantine (Kd ~ 1 µM)
Quantified Difference~30-fold higher binding affinity for MK-801
ConditionsIn vitro receptor binding assays

High affinity allows for complete receptor saturation at lower dosing concentrations, critical for establishing absolute baselines in competitive binding and neurotoxicity assays.

Channel Dissociation Kinetics (Off-Rate)

The defining characteristic of MK-801 is its exceptionally slow dissociation from the NMDA receptor pore, creating a near-irreversible 'trapping block.' Electrophysiological comparisons show that MK-801 has an off-rate of 0.003 s^-1, whereas ketamine dissociates rapidly with an off-rate of 0.2 s^-1. This kinetic difference means MK-801 maintains channel blockade long after the initial application, whereas ketamine allows rapid recovery of receptor function[1].

Evidence DimensionReceptor Dissociation Off-Rate
Target Compound Data0.003 s^-1
Comparator Or BaselineKetamine (0.2 s^-1)
Quantified Difference66-fold slower dissociation rate for MK-801
ConditionsElectrophysiological recording of NMDA-mediated currents

The extremely slow off-rate is essential for 'trapping block' experiments where sustained, long-term receptor inhibition is required without continuous drug perfusion.

In Vivo Potency for Schizophrenia Modeling

In the generation of robust animal models for schizophrenia, MK-801 provides superior dose-efficiency and reproducibility compared to ketamine. To induce comparable behavioral phenotypes—such as hyperlocomotion and prepulse inhibition (PPI) deficits—MK-801 requires a dose of only 0.2 mg/kg. In contrast, equipotent NMDAR antagonism and similar locomotor effects using ketamine require doses between 10 and 20 mg/kg. This high potency standardizes dosing regimens and reduces the volume of compound required for large-scale behavioral screening [1].

Evidence DimensionEffective In Vivo Dose for Locomotor/PPI Deficits
Target Compound Data0.2 mg/kg
Comparator Or BaselineKetamine (10 - 20 mg/kg)
Quantified Difference50 to 100-fold higher in vivo potency for MK-801
ConditionsSystemic administration in rodent behavioral models

Higher potency reduces material consumption and provides a more standardized, reproducible pharmacological model for high-throughput psychiatric drug screening.

Target Selectivity and Off-Target Minimization

MK-801 offers a highly selective pharmacological profile restricted to the NMDA receptor pore. Ketamine, while widely used, exhibits lower-affinity off-target interactions with cholinergic, opioid, and monoamine receptors. By utilizing MK-801, researchers isolate NMDA-specific pathways without the confounding variable of multi-receptor activation, ensuring that downstream phenotypic or electrophysiological readouts are exclusively glutamate-dependent [1].

Evidence DimensionReceptor Selectivity Profile
Target Compound DataHighly selective for NMDAR
Comparator Or BaselineKetamine (Cross-reactivity with cholinergic and opioid receptors)
Quantified DifferenceElimination of cholinergic/opioid confounding variables
ConditionsBroad-panel receptor screening and functional assays

Strict target selectivity is mandatory for procurement in mechanistic studies where off-target receptor activation would invalidate experimental conclusions.

Radioligand Displacement and Receptor Autoradiography

Due to its low nanomolar affinity (Kd ~30 nM) and exceptionally slow dissociation kinetics, tritiated MK-801 ([3H]MK-801) or its unlabelled form is the procurement standard for competitive binding assays. It provides a stable, high-signal baseline for screening novel NMDAR modulators that transient blockers like memantine cannot achieve [1].

Pharmacological Disease Modeling (Schizophrenia)

MK-801's high in vivo potency (0.2 mg/kg) reliably induces prepulse inhibition (PPI) deficits and hyperlocomotion in rodents. It is the preferred agent for standardizing schizophrenia and psychosis models in preclinical contract research organizations (CROs), offering superior reproducibility over high-dose ketamine regimens [2].

In Vitro Excitotoxicity and Neuroprotection Baselines

In assays evaluating neuroprotective compounds against glutamate-induced excitotoxicity, MK-801 is used to establish the maximum theoretical limit of NMDA receptor blockade. Its use-dependent trapping block ensures complete cessation of calcium influx, serving as the definitive positive control for neurotoxicity screening [2].

Color/Form

White solid from cyclohexane

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

221.120449483 Da

Monoisotopic Mass

221.120449483 Da

Heavy Atom Count

17

LogP

log Kow = 3.14 (est)

Melting Point

68.5-69 °C

UNII

7PY8KH681I

Related CAS

77086-22-7 (Parent)

Therapeutic Uses

/EXPL/ Peroxisome proliferator-activated receptor-gamma (PPAR-gamma) agonists have been found to have potent anti-inflammatory actions and suggested as potential therapies for brain ischemia. Glutamate is the most common excitatory neurotransmitter in the central nervous system and is released excessively during ischemia. Stroke therapy will require combinations of drug classes, because no single drug class has yet been proven efficacious in human beings. The present study was conducted to assess whether N-methyl-d-aspartate (NMDA) receptor antagonist (MK-801) treatment can improve recovery from ischemic brain injury and whether rosiglitazone, a PPAR-gamma ligand, can increase its neuroprotective effect in an embolic model of stroke. Stroke was induced in rats by embolizing a preformed clot into the middle cerebral artery. Rosiglitazone (0.1 mg/kg, intraperitoneally) and MK-801 (0.1 mg/kg, intravenously) were injected immediately after embolization. Forty-eight hours later, the brains were removed, sectioned and stained with triphenyltetrazolum chloride and analyzed by a commercial image processing software program. Rosiglitazone and MK-801 alone or in combination decreased infarct volume by 49.16%, 50.26% and 81.32%, respectively (P < 0.001). Moreover, the combination therapy significantly decreased the infarct volume when compared to any drug used alone (P < 0.05). MK-801 reduced the brain edema by 68% compared to the control group (P < 0.05), but rosiglitazone or combination did not show any significant effect. The drugs alone or in combination also demonstrated improved neurological function, but combination therapy was more effective on neurological deficits improving. /The/ data show that the combination of MK-801 and rosiglitazone is more neuroprotective in thromboembolic stroke than given alone; this effect perhaps represents a possible additive effect in the brain infarction.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Mechanism of Action

This study examined the consequences of systemic treatment with either L-dopa or MK-801 on the levels of mRNAs encoding the 65 and 67 kDa isoforms of glutamate decarboxylase (GAD65 and GAD67) in the striatum and globus pallidus (GP) of rats rendered hemiparkinsonian by intranigral 6-hydroxydopamine injection. GADs mRNA levels were assessed by means of in situ hybridization histochemistry. In the striatum, dopamine denervation resulted in increased GAD67 mRNA levels at the rostral and caudal levels, whereas GAD65 showed selective increase at the caudal level. L-dopa and MK-801 treatments showed differential effects on the two GAD isoform levels in rats with 6-hydroxydopamine lesion. The lesion-induced increases in GAD67 transcripts were potentiated by L-dopa but unaffected by MK-801, whereas the increases in GAD65 were suppressed by MK-801 but unaffected by L-dopa. These data suggest a heterogeneity of glutamate-dopamine interaction in the anteroposterior extent of the striatum and show that NMDA-mediated mechanisms are involved in the 6-hydroxydopamine lesion-induced transcriptional changes in striatal GAD65 but not GAD67. In GP, the 6-OHDA lesion elicited increases in both GAD65 and GAD67 mRNA levels. L-dopa or MK-801 treatment suppressed the lesion-induced augmentations in the two GADs mRNA levels. These results indicate that dopamine denervation-induced changes in the functional activity of GP neurons involve both dopamine and glutamate NMDA receptor-mediated mechanisms. Comparison between the effects of L-dopa and MK-801 treatments on markers of the activity of striatal and pallidal GABA neurons further suggest that the impact of these treatments at the GP level do not depend solely on the striatopallidal input.

Vapor Pressure

7.50X10-5 mm Hg at 25 °C (est)

Other CAS

77086-21-6

Wikipedia

Dizocilpine

Methods of Manufacturing

Anderson P, et al, US 4399141 (1980, 1938 both to Merck & Co)

General Manufacturing Information

MK-801 (dizocilpine) is a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) family of glutamate receptors in the central nervous system. It is an anticonvulsant and also shares several pharmacological properties with phencyclidine and ketamine. It is not observed routinely as a substance of abuse.

Interactions

... The purpose of the present study was to investigate the effect of dizocilpine maleate (MK-801), non-competitive NMDA glutamate receptor antagonist, on neurotoxic effect of the prolonged treatment with the high dose of dexamethasone (DEX). The results showed that DEX (120 mg/kg/day for 7 days) impaired the long-term memory and the motor coordination, reduced the body weight and induced the lethality of mice. The morphological and ultrastructural study have confirmed damage to hippocampal neurons especially in the CA3 region after the prolonged treatment with DEX alone. Damaged pyramidal neurons showed robust changes in the shape of the nucleus and cytoplasm condensation. MK-801 alone (at non-toxic dose of 0.3 mg/kg/day), changed neither the behavior of mice nor morphology of the hippocampal neurons. However, it did not prevent the neurotoxic effects of DEX. On the contrary, it intensified DEX-induced neurotoxicity.
...In /a/ preliminary study, methamphetamine (METH) at 2.5 mg/kg, but not at 1.0 mg/kg, induced a delayed increase in glutamate levels in the nucleus accumbens (NAc). /It was hypothesized/ that repeated increases in glutamate levels produces behavioral sensitization to a selective uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, dizocilpine (MK-801), and that an activation of protein kinase C (PKC) plays an important role for this sensitization. ... This study was conducted to confirm delayed increases in glutamate levels induced by a higher dose of METH (2.5 mg/kg), and to examine the effect of straurosporine, a PKC inhibitor, on the higher dose of METH-induced sensitization to dizocilpine. ... METH at 2.5 mg/kg, but not at 1.0 mg/kg, induced delayed increases in glutamate levels. The acute administration of staurosporine did not affect the locomotor activity by a single injection of METH (2.5 mg/kg). Repeated METH administrations (2.5 mg/kg, once in every other day, for five times) developed behavioral sensitization to the locomotion-inducing effect of dizocilpine (0.2 mg/kg), a selective uncompetitive NMDA receptor antagonist. Staurosporine (0.1 mg/kg), given 120 min later for every METH treatment, inhibited the development of behavioral sensitization to dizocilpine. ... These results suggest the involvement of increased glutamate levels and an activation of PKC in delayed-induced synaptic and cellular plasticity underlying the higher dose of METH-induced behavioral sensitization to dizocilpine.
... The present study was designed to investigate the importance of sex differences in the interaction between dizocilpine (MK-801) pretreatment and acute cold-restraint stress (CRS) in pentylenetetrazole (PTZ)-induced seizures in Swiss albino mice. ... A CRS protocol was applied to mice to investigate the interaction between MK-801 pretreatment (30 min before CRS) and stress (followed by PTZ injection) in epilepsy susceptibility. For this purpose, 6 groups were designated: (1) PTZ control group (received only PTZ); (2) stress group (received stress and PTZ); (3) saline group (received saline and PTZ); (4) MK-801 group (received MK-801 and PTZ); (5) saline + stress group (received saline, stress, and PTZ); and (6) MK-801 + stress group (received MK-801, stress, and PTZ). ... Pretreatment with MK-801 (0.125, 0.25, 0.50 mg/kg) significantly potentiated the protective effect of stress in PTZ-induced (65 mg/kg) seizures in both sexes by prolonging the onset of myoclonic jerks and clonic convulsions. Male mice had a significantly greater delay in the onset of myoclonic jerks (males, 66.7-295.5 sec; females, 54.0-247.5 sec; P < 0.05) and clonic convulsions (males, 123.5-789.8 sec; females, 94.5-757.2 sec; P < 0.05) compared with female mice in all groups (ie, PTZ control, stress, saline, MK-801, saline + stress, and MK-801 + stress groups). ... The findings of this study in mice suggest the involvement of sex hormones in the interaction between MK-801 pretreatment and acute CRS in PTZ-induced seizures.
... Adolescent male Wistar rats were exposed to EtOH vapor for 12 hr/d for 5 weeks. The effects of MK-801(0.0 to 0.1 mg/kg, intraperitoneally) on the electroencephalogram (EEG) and auditory event-related potentials (ERPs) were assessed after 8 weeks of abstinence from EtOH. ... Adolescent EtOH exposure reduced EEG variability in the frontal cortex in the 4 to 6 Hz band but had no effect on cortical and hippocampal EEG power and ERPs. ... MK-801 significantly reduced EEG power in the parietal cortex (4 to 6 Hz, 6 to 8 Hz, 8 to 16 Hz, 16 to 32 Hz) and hippocampus (16 to 32 Hz) and EEG variability in the parietal cortex (6 to 8 Hz, 16 to 32 Hz) following adolescent EtOH exposure. MK-801 produced a significant decrease in hippocampal EEG variability (4 to 6 Hz, 8 to 16 Hz, 16 to 32 Hz) in control, but not in EtOH-exposed rats. MK-801 reduced frontal P1 ERP amplitude and latency in response to the rare tone in EtOH-exposed rats compared to controls. In contrast, MK-801 significantly reduced P3 ERP amplitude and latency in control, but not in EtOH-exposed rats. /It was concluded that/ the effects of MK-801 on hippocampal EEG variability and P3 ERP amplitude and latency are significantly attenuated after a prolonged withdrawal period following adolescent EtOH exposure. However, the inhibitory effects of MK-801 on cortical and hippocampal EEG power were enhanced in rats exposed to EtOH during adolescence. Taken together, these data suggest protracted changes in NMDA systems following adolescent EtOH exposure.
For more Interactions (Complete) data for DIZOCILPINE (39 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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